molecular formula C15H26N2O4 B11806746 (R)-1-Boc-3-(morpholin-4-ylcarbonyl)piperidine

(R)-1-Boc-3-(morpholin-4-ylcarbonyl)piperidine

Cat. No.: B11806746
M. Wt: 298.38 g/mol
InChI Key: RHFGGQQZSTVPEZ-GFCCVEGCSA-N
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Preparation Methods

The synthesis of ®-tert-Butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate involves several steps. One common method includes the reaction of ®-3-(morpholine-4-carbonyl)piperidine with tert-butyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

®-tert-Butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

®-tert-Butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

®-tert-Butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate can be compared with similar compounds such as:

The uniqueness of ®-tert-Butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H26N2O4

Molecular Weight

298.38 g/mol

IUPAC Name

tert-butyl (3R)-3-(morpholine-4-carbonyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H26N2O4/c1-15(2,3)21-14(19)17-6-4-5-12(11-17)13(18)16-7-9-20-10-8-16/h12H,4-11H2,1-3H3/t12-/m1/s1

InChI Key

RHFGGQQZSTVPEZ-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)N2CCOCC2

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCOCC2

Origin of Product

United States

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